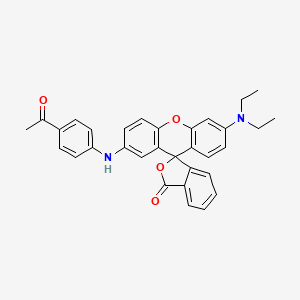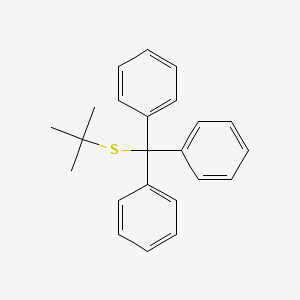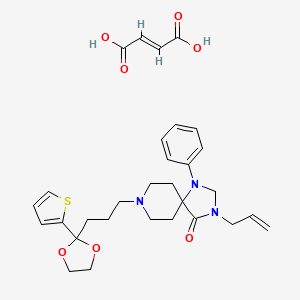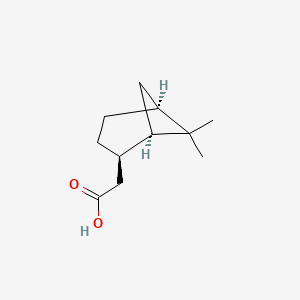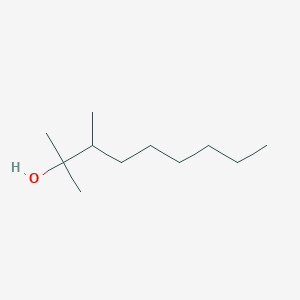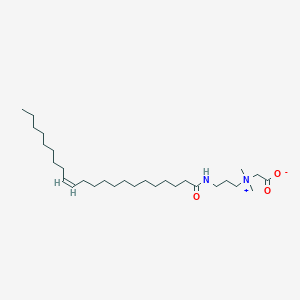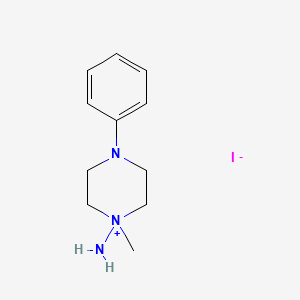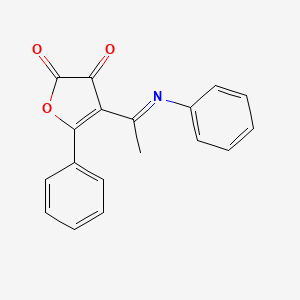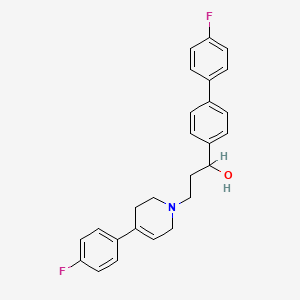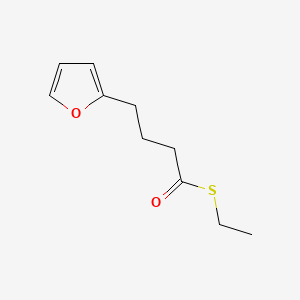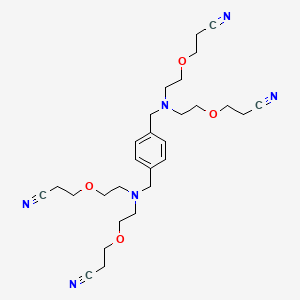
Sodium hydrogen 3-((2-((3-sulphonatopropyl)amino)phenyl)dithio)propane-1-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium hydrogen 3-((2-((3-sulphonatopropyl)amino)phenyl)dithio)propane-1-sulphonate is a chemical compound with the molecular formula C12H18NNaO6S4. It is known for its unique structure, which includes sulphonate groups and a dithio linkage. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium hydrogen 3-((2-((3-sulphonatopropyl)amino)phenyl)dithio)propane-1-sulphonate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then reacted under specific conditions to form the final product. The reaction conditions often include controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The industrial methods focus on optimizing yield and reducing production costs while maintaining the quality of the compound. This often involves the use of advanced purification techniques and quality control measures.
Chemical Reactions Analysis
Types of Reactions
Sodium hydrogen 3-((2-((3-sulphonatopropyl)amino)phenyl)dithio)propane-1-sulphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the dithio linkage, leading to the formation of thiols.
Substitution: The sulphonate groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives
Scientific Research Applications
Sodium hydrogen 3-((2-((3-sulphonatopropyl)amino)phenyl)dithio)propane-1-sulphonate is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is used in biochemical assays and as a probe for studying protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of sodium hydrogen 3-((2-((3-sulphonatopropyl)amino)phenyl)dithio)propane-1-sulphonate involves its interaction with molecular targets through its sulphonate groups and dithio linkage. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Sodium hydrogen 3-(or 4)-sulfophthalate
- Sodium hydrogen 3-((2-((3-sulfonatopropyl)amino)phenyl)dithio)propane-1-sulfonate
Uniqueness
Sodium hydrogen 3-((2-((3-sulphonatopropyl)amino)phenyl)dithio)propane-1-sulphonate is unique due to its specific combination of sulphonate groups and dithio linkage. This structure gives it distinct chemical properties and makes it suitable for a variety of applications that similar compounds may not be able to perform as effectively.
Properties
CAS No. |
60067-58-5 |
|---|---|
Molecular Formula |
C12H18NNaO6S4 |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
sodium;3-[2-(3-sulfopropyldisulfanyl)anilino]propane-1-sulfonate |
InChI |
InChI=1S/C12H19NO6S4.Na/c14-22(15,16)9-3-7-13-11-5-1-2-6-12(11)21-20-8-4-10-23(17,18)19;/h1-2,5-6,13H,3-4,7-10H2,(H,14,15,16)(H,17,18,19);/q;+1/p-1 |
InChI Key |
WSKWTLPWVPRMSM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)NCCCS(=O)(=O)[O-])SSCCCS(=O)(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


